N-(3-chloro-4-methoxyphenyl)-N'-isopropylurea
Description
Structurally, it features a 3-chloro-4-methoxyphenyl group attached to one urea nitrogen and an isopropyl group to the other (Figure 1). Urea herbicides are known for their inhibition of photosynthesis by targeting photosystem II (PSII) in plants .
Molecular Formula: C₁₁H₁₄ClN₂O₂ (inferred from structural analogs ).
Key Features:
- N'-isopropyl substituent: May influence solubility and bioavailability compared to dimethyl analogs.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7(2)13-11(15)14-8-4-5-10(16-3)9(12)6-8/h4-7H,1-3H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMDWGHBDKRMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC(=C(C=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-N’-isopropylurea typically involves the reaction of 3-chloro-4-methoxyaniline with isopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Route A: Isocyanate-Amine Coupling
Reaction of 3-chloro-4-methoxyaniline with isopropyl isocyanate in aqueous or polar aprotic solvents (e.g., THF):
-
Substrate Selectivity : Aromatic amines react preferentially over aliphatic amines due to lower pKa (e.g., aniline derivatives vs. isopropylamine) .
Route B: Carbamoyl Chloride Intermediate
Use of carbamoyl chlorides derived from phosgene or triphosgene (safer alternative):
Hydrolysis and Stability
The urea linkage exhibits pH-dependent hydrolysis:
| Condition | Reaction Pathway | Rate Constant (k, h⁻¹) | Reference |
|---|---|---|---|
| Acidic (pH 2) | Cleavage to 3-chloro-4-methoxyaniline | ||
| Basic (pH 12) | Degradation to CO₂ + amines |
Electrophilic Substitution
The aryl group undergoes directed electrophilic reactions:
Nitration
-
Position : Para to methoxy group (ortho/para director).
Halogenation
Complexation and Biological Interactions
-
Hydrogen Bonding : Urea carbonyl participates in H-bonding with enzymes (e.g., urease inhibition) .
-
SAR Studies :
Analytical Data
| Property | Value | Method | Reference |
|------------------------|
Scientific Research Applications
Synthesis of N-(3-chloro-4-methoxyphenyl)-N'-isopropylurea
The synthesis of this compound typically involves the reaction of isocyanates with amines. A notable method includes a catalyst-free and scalable approach using nucleophilic addition of amines to potassium isocyanate in water. This method has been reported to yield high-purity products efficiently, which is crucial for industrial applications .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Conditions | Environmental Impact |
|---|---|---|---|
| Catalyst-Free Nucleophilic Addition | High | Mild, aqueous conditions | Low |
| Traditional Isocyanate Reaction | Moderate | Often requires harsh conditions | Moderate |
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activities. For instance, compounds similar to this structure have been tested against various cancer cell lines, demonstrating promising growth inhibition rates. One study found that certain urea analogs showed moderate to significant activity against multiple cancer types, with percentage growth inhibitions reaching as high as 89% .
Antioxidant Activity
In addition to anticancer properties, some derivatives have shown notable antioxidant activity. Compounds with methoxy substitutions on the phenyl ring have demonstrated effective free radical scavenging abilities, which are essential for preventing oxidative stress-related diseases .
| Activity Type | Effectiveness (%) | Tested Compounds |
|---|---|---|
| Anticancer | Up to 89 | Various urea analogs |
| Antioxidant | IC50 values ~16 µM | Methoxy-substituted ureas |
Agrochemical Applications
This compound serves as a key intermediate in the synthesis of herbicides such as Isoproturon, Linuron, and Diuron. These compounds are widely used for crop protection due to their efficacy in controlling weed growth. The scalability of its synthesis makes it suitable for large-scale agricultural production .
Herbicide Development
A case study highlighted the synthesis of Isoproturon from this compound through a one-pot reaction in an environmentally friendly manner. This process not only improved yield but also reduced the need for hazardous solvents, showcasing the compound's potential in sustainable agriculture .
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been evaluated for their potential as anticancer agents. A study demonstrated that specific analogs displayed significant cytotoxicity against various cancer cell lines while adhering to Lipinski's rule of five, indicating favorable drug-like properties .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N’-isopropylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares N-(3-chloro-4-methoxyphenyl)-N'-isopropylurea with key analogs:
Key Observations :
Substituent Effects on Activity: The 3-chloro-4-methoxyphenyl group in the target compound and metoxuron enhances lipophilicity, aiding membrane penetration in plants. Chloroxuron and difenoxuron incorporate phenoxy groups, which extend conjugation and may increase soil adsorption compared to chloro-methoxy substituents .
Toxicity and Regulation: Metoxuron’s ban (due to carcinogenicity ) highlights the importance of substituent choice. The isopropyl group in the target compound could reduce metabolic activation pathways linked to dimethyl groups, but specific toxicological studies are needed. Isoproturon’s regulation in the EU underscores the environmental risks of urea herbicides, particularly groundwater contamination .
Physicochemical Properties
- Solubility : The isopropyl group likely reduces water solubility compared to dimethyl analogs (e.g., metoxuron’s solubility: 580 mg/L at 20°C ), impacting formulation and field application.
- LogP : Estimated logP for the target compound is ~2.5 (higher than metoxuron’s 1.8 due to the isopropyl group), suggesting greater lipid membrane permeability .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-N'-isopropylurea is a compound of significant interest due to its biological properties, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 243.72 g/mol
- Functional Groups : Urea group, chloro group, methoxy group
The presence of the chloro and methoxy substituents on the aromatic ring is crucial for its biological activity.
Research indicates that this compound exhibits several mechanisms through which it exerts its biological effects:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for the proliferation of certain pathogens. For instance, it has demonstrated activity against Trypanosoma brucei, where it was evaluated using an Alamar Blue growth inhibition assay, yielding promising IC values indicating effective inhibition at low concentrations .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have been investigated for selective antiproliferative effects against various cancer cell lines, indicating a potential for further development in cancer therapeutics .
- Selectivity Index (SI) : The selectivity index is a critical measure of the compound's safety and efficacy. For example, compounds with similar structures have shown varying SI values when tested against human embryonic kidney cells and pathogenic cells, suggesting that structural modifications can enhance selectivity towards target cells while minimizing toxicity .
Efficacy Against Pathogens
This compound has been evaluated in vitro against several pathogens:
- Trypanosoma brucei : The compound showed significant activity with an IC value indicating effective inhibition at concentrations less than 10 µM.
- Trypanosoma cruzi : Although less potent than against T. brucei, the compound still exhibited notable activity, suggesting a broad-spectrum potential against trypanosomatid infections .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- The presence of the chloro and methoxy groups significantly enhances biological activity by influencing electronic properties and steric hindrance.
- Modifications to the urea moiety can alter binding affinity and selectivity towards biological targets. For instance, compounds with larger alkyl substituents on the urea nitrogen often show decreased potency due to steric hindrance .
Case Study 1: Antiproliferative Activity
A study assessing various derivatives of N-substituted ureas highlighted that modifications to the aromatic ring could lead to enhanced antiproliferative effects against cancer cell lines such as HeLa and MDA-MB 231. The results indicated that specific substitutions could improve binding interactions with cellular targets .
Case Study 2: Antiparasitic Activity
In another evaluation focusing on antiparasitic activity, this compound was part of a series tested for efficacy against T. brucei and T. cruzi. Results demonstrated that compounds with similar structural motifs had varying degrees of success, emphasizing the importance of precise structural modifications in achieving desired biological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
